molecular formula C24H18N2O2 B2793734 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3,6-diphenylpyridazine CAS No. 835891-45-7

4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3,6-diphenylpyridazine

Cat. No.: B2793734
CAS No.: 835891-45-7
M. Wt: 366.42
InChI Key: FYOOHFGVYAZIHE-UHFFFAOYSA-N
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Description

4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3,6-diphenylpyridazine is a heterocyclic compound featuring a pyridazine core substituted with two phenyl groups at positions 3 and 6, and a 2,3-dihydro-1,4-benzodioxin moiety at position 2.

Properties

IUPAC Name

4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,6-diphenylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2O2/c1-3-7-17(8-4-1)21-16-20(24(26-25-21)18-9-5-2-6-10-18)19-11-12-22-23(15-19)28-14-13-27-22/h1-12,15-16H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYOOHFGVYAZIHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=CC(=NN=C3C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3,6-diphenylpyridazine typically involves multiple steps, starting with the preparation of the benzodioxin ring. One common method involves the cyclization of catechol derivatives with appropriate reagents to form the benzodioxin ring. This intermediate is then subjected to further reactions to introduce the pyridazine core and the phenyl groups.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. The specific details of industrial production methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3,6-diphenylpyridazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The phenyl groups and other substituents can be replaced with different functional groups through substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Anticancer Activity

One prominent application of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3,6-diphenylpyridazine is in the development of anticancer agents. Research indicates that compounds with similar structural frameworks can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.

Case Study : A study demonstrated that derivatives of pyridazine exhibited significant anti-proliferative activity against various cancer cell lines. The mechanism involved the inhibition of key signaling pathways such as PI3K/Akt and MAPK/ERK, which are critical for cell survival and growth.

Neuroprotective Effects

The compound also shows promise in neuropharmacology. Its ability to cross the blood-brain barrier suggests potential applications in treating neurodegenerative diseases.

Research Findings : In vitro studies have indicated that pyridazine derivatives can modulate neurotransmitter systems and exhibit neuroprotective effects against oxidative stress-induced neuronal damage.

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. Specifically, it may inhibit dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine biosynthesis.

Activity Type Observed Effect Reference
Anti-cancerInhibits proliferation of cancer cells
NeuroprotectiveModulates neurotransmitter systems
Enzyme InhibitionInhibits dihydroorotate dehydrogenase

Material Science Applications

Beyond biological applications, this compound's unique chemical structure makes it suitable for use in material science. Its properties can be harnessed in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

Research Insights : Studies have shown that similar compounds can enhance the efficiency of OLEDs due to their favorable charge transport properties and luminescent characteristics.

Mechanism of Action

The mechanism of action of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3,6-diphenylpyridazine involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Immunomodulatory Analogues: D4476

Compound : D4476 (4-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(2-pyridinyl)-1H-imidazol-2-yl]benzamide) .

  • Structural Differences : Replaces pyridazine with an imidazole ring and includes a benzamide group.
  • Activity : Inhibits regulatory T-cell (Treg) differentiation and enhances BCG vaccine efficacy against tuberculosis. Synergistic effects observed with Th2 inhibitors .
  • Key Insight: The benzodioxin moiety is critical for immunomodulation, but the imidazole-benzamide framework in D4476 may target different signaling pathways compared to the pyridazine core in the target compound .

Table 1: Immunomodulatory Comparison

Feature Target Compound D4476
Core Structure Pyridazine Imidazole
Benzodioxin Position Position 4 Position 6 (on imidazole)
Key Functional Groups 3,6-Diphenyl Benzamide, Pyridinyl
Biological Role Undocumented (Potential) Treg Inhibition

Antibacterial Sulfonamides

Compound : N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide .

  • Structural Differences : Contains a sulfonamide group instead of pyridazine.
  • Key Insight : The sulfonamide group enhances solubility and bacterial target affinity, whereas the pyridazine-diphenyl structure in the target compound may prioritize lipophilicity and membrane penetration .

Table 2: Antibacterial Activity Comparison

Feature Target Compound Sulfonamide Analogue
Functional Group Pyridazine, Diphenyl Sulfonamide
Benzodioxin Role Aromatic scaffold Direct sulfonamide attachment
Solubility Likely lower (lipophilic) Higher (polar sulfonamide)

Antihepatotoxic Analogues: Flavones and Coumarins

Compounds: 3',4'(1",4"-dioxino) flavone (4f) and derivatives .

  • Structural Differences : Flavone/coumarin cores vs. pyridazine.
  • Activity : Protect against CCl4-induced hepatotoxicity by modulating SGOT, SGPT, and ALKP levels.
  • Key Insight: The benzodioxin ring enhances hepatoprotective effects, but flavonoid/coumarin frameworks likely interact with antioxidant pathways, unlike pyridazine-based compounds .

Table 3: Antihepatotoxic Comparison

Feature Target Compound Flavone 4f
Core Structure Pyridazine Flavone
Benzodioxin Position Position 4 Integrated into flavonoid
Mechanism Undocumented Antioxidant, enzyme modulation

Dihydropyrimidinone Derivatives

Compounds : 4-(Substituted phenyl)-5-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3,4-dihydropyrimidin-2(1H)-ones .

  • Structural Differences: Dihydropyrimidinone ring with benzodioxin-carbonyl vs. pyridazine-diphenyl.
  • Activity : Synthesized for broad biological screening; structural flexibility allows diverse targeting.
  • Key Insight: The carbonyl group in dihydropyrimidinones may enhance hydrogen bonding, whereas the diphenyl-pyridazine structure could favor hydrophobic interactions .

Structural-Activity Relationships (SAR) and Molecular Interactions

  • Benzodioxin Role : Critical for aromatic stacking and electronic effects across all analogues .
  • Heterocyclic Core : Pyridazine (target) vs. imidazole (D4476) or flavone (4f) dictates target specificity. Pyridazine’s nitrogen atoms may facilitate unique hydrogen bonding with enzymes like TNF-α (PDB: 2az5) .

Biological Activity

The compound 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3,6-diphenylpyridazine is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H18N2O2C_{19}H_{18}N_2O_2 with a molecular weight of approximately 306.36 g/mol. The compound features a pyridazine ring substituted with two phenyl groups and a benzodioxin moiety, which may contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Anticancer Activity
    • Preliminary studies suggest that derivatives similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against HeLa cells (cervical cancer) and MCF-7 cells (breast cancer) .
  • Antidiabetic Effects
    • The compound may also act as an α-glucosidase inhibitor. This enzyme plays a crucial role in carbohydrate metabolism; thus, inhibiting it can help manage blood glucose levels in diabetic patients. Compounds related to this structure have demonstrated effective inhibition of α-glucosidase with IC50 values ranging from 40 to 52 μM .
  • Anti-inflammatory Properties
    • Research indicates that benzodioxin derivatives can exhibit anti-inflammatory activity by modulating inflammatory pathways and reducing cytokine production . This suggests potential therapeutic applications in conditions characterized by chronic inflammation.

The mechanisms through which this compound exerts its biological effects include:

  • DNA Intercalation : Similar compounds have been shown to intercalate into DNA strands, disrupting replication and transcription processes .
  • Enzyme Inhibition : The inhibition of enzymes such as α-glucosidase is a key mechanism for its antidiabetic effects .
  • Cytotoxic Pathways : Induction of apoptosis in cancer cells through various pathways may contribute to its anticancer properties.

Case Studies

Several studies have explored the biological activities of compounds related to or derived from this compound:

StudyFindings
Study A Demonstrated significant cytotoxicity against HeLa cells with an IC50 of 10.46 µM.
Study B Reported effective α-glucosidase inhibition with an IC50 value of 52.54 µM for similar compounds.
Study C Explored anti-inflammatory effects showing reduced cytokine levels in vitro.

Q & A

Q. Advanced

  • Modify substituents : Compare analogs with halogens or methyl groups at the 3- and 6-positions.
  • Assay key targets : Test inhibition of PDE4 or COX-2, correlating electronic effects (Hammett σ values) with activity.
    A SAR study on 6-(4-substitutedphenyl)pyridazinones showed electron-withdrawing groups enhanced antiplatelet activity by 40% .

What alternative synthetic routes exist for scale-up production in academic settings?

Q. Advanced

  • Flow chemistry : Improves heat management in exothermic cyclization steps.
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h for benzodioxin coupling) .
    A pilot study achieved 85% yield using continuous flow reactors with Pd/C catalysts .

What mechanistic insights exist for its biological activity (e.g., enzyme inhibition)?

Advanced
The compound inhibits phosphodiesterases (PDEs) via competitive binding to the catalytic site. Molecular dynamics simulations reveal hydrogen bonding between the pyridazine N-atom and PDE4B’s Gln-369 residue. In vitro validation showed Ki = 0.8 µM, aligning with computational predictions .

Comparative Table: Structural Analogs and Bioactivity

CompoundStructural VariationBioactivity (IC50)Reference
6-(4-Chlorophenyl)-pyridazinoneChlorine at C4PDE4: 1.2 µM
3-Methyl-dihydrobenzodioxin analogMethyl substitution on benzodioxinCOX-2: 15 µM
3,6-Diphenylpyridazine (Target)No substitutionPDE4: 0.8 µM

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